Diethyl (3-fluoropropanoyl)phosphonate
CAS No.: 184900-24-1
Cat. No.: VC16852176
Molecular Formula: C7H14FO4P
Molecular Weight: 212.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 184900-24-1 |
|---|---|
| Molecular Formula | C7H14FO4P |
| Molecular Weight | 212.16 g/mol |
| IUPAC Name | 1-diethoxyphosphoryl-3-fluoropropan-1-one |
| Standard InChI | InChI=1S/C7H14FO4P/c1-3-11-13(10,12-4-2)7(9)5-6-8/h3-6H2,1-2H3 |
| Standard InChI Key | LVJIEYCWTMCIQJ-UHFFFAOYSA-N |
| Canonical SMILES | CCOP(=O)(C(=O)CCF)OCC |
Introduction
Structural and Chemical Identity
Diethyl (3-fluoropropanoyl)phosphonate (C<sub>7</sub>H<sub>12</sub>FO<sub>4</sub>P) features a phosphoryl group (P=O) linked to a 3-fluoropropanoyl moiety (F-CH<sub>2</sub>-CH<sub>2</sub>-CO-). The fluorine atom at the terminal carbon of the propanoyl chain introduces electronegativity, influencing both the compound’s reactivity and its interactions in subsequent reactions. Unlike simpler acylphosphonates, the presence of fluorine enhances resistance to enzymatic degradation while modulating electronic effects during nucleophilic substitutions .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into its structure:
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<sup>31</sup>P NMR: A singlet at δ<sub>P</sub> -2.9 ppm confirms the presence of the phosphonate group .
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<sup>1</sup>H NMR: Resonances at δ<sub>H</sub> 1.25–1.40 ppm (ethyl CH<sub>3</sub>), 2.62 ppm (CH<sub>2</sub> adjacent to fluorine), and 4.10–4.25 ppm (ethoxy CH<sub>2</sub>) align with its ethoxy and fluorinated alkyl chains .
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<sup>19</sup>F NMR: A signal at δ<sub>F</sub> -215 ppm verifies the fluorine substituent’s position .
Synthesis and Reaction Mechanisms
Michaelis-Arbuzov Pathway
Triethyl phosphite reacts with 3-fluoropropanoyl chloride at room temperature under solvent-free conditions:
This step typically yields diethyl 3-fluoropropanoylphosphonate as the primary product .
Competing Reactions
Unexpectedly, the reaction system produces two major by-products through divergent pathways:
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1:2 Reaction Product: Diethyl (E)-1-(3-fluoropropanoyloxy)-3-fluoroprop-1-enylphosphonate forms via HCl elimination, facilitated by the fluorine atom’s electron-withdrawing effect (Scheme 1) .
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2:1 Reaction Product: Diethyl 1-(diethoxyphosphoryl)-3-fluoropropyl phosphate arises from nucleophilic attack of a second phosphite molecule on the acylphosphonate intermediate (Scheme 2) .
Table 1: Product Distribution in the Reaction System
| Product | Mol% Yield | <sup>31</sup>P NMR (δ<sub>P</sub>, ppm) |
|---|---|---|
| Diethyl 3-fluoropropanoylphosphonate | 20% | -2.9 |
| 1:2 Reaction Product | 25% | 7.2 |
| 2:1 Reaction Product | 25% | 19.7, -0.6 |
Mechanistic Insights and Kinetic Considerations
The coexistence of 1:2 and 2:1 products underscores the reaction’s sensitivity to proton availability. Acidic conditions, generated in situ via HCl elimination during the 1:2 pathway, drive the 2:1 reaction by protonating intermediates and facilitating dealkylation . This interdependence highlights the delicate balance between nucleophilic substitution and acid catalysis in phosphonate chemistry.
Role of Fluorine
Fluorine’s electronegativity stabilizes transition states in both pathways:
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In the 1:2 reaction, fluorine promotes β-elimination by polarizing the C-F bond.
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In the 2:1 reaction, fluorine enhances the electrophilicity of the acyl carbon, favoring nucleophilic attack by phosphite .
Applications and Derivatives
While direct biological data for diethyl (3-fluoropropanoyl)phosphonate remains limited, its structural analogs exhibit notable properties:
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